1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine
Description
1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine is a piperazine derivative featuring dual chlorophenyl substituents and an acryloyl linker. This structure combines aromatic chlorinated groups with a conjugated carbonyl system, which may enhance receptor binding through π-π interactions and hydrogen bonding. Piperazine derivatives are widely studied for their CNS activity, particularly as dopamine and serotonin receptor ligands .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O/c20-16-7-4-15(5-8-16)6-9-19(24)23-12-10-22(11-13-23)18-3-1-2-17(21)14-18/h1-9,14H,10-13H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCXRYACTYEXPC-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : Dichloromethane (DCM) or acetone is typically used due to their ability to dissolve both polar and non-polar reactants.
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Base Catalyst : Triethylamine (TEA) or pyridine neutralizes HCl byproducts, shifting the equilibrium toward product formation.
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Temperature : Reactions proceed at 0–25°C to minimize side reactions such as polymerization of the acryloyl chloride.
Example Protocol (adapted from WO2016078107A1):
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Dissolve 1-(3-chlorophenyl)piperazine (10 mmol) in 50 mL DCM.
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Add TEA (12 mmol) dropwise under nitrogen atmosphere.
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Cool to 0°C and slowly introduce 3-(4-chlorophenyl)acryloyl chloride (10 mmol).
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Stir for 12 hours at room temperature.
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Wash with 5% HCl, dry over Na₂SO₄, and concentrate under vacuum.
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Purify via recrystallization (ethanol/water) to yield white crystals (72–78% yield).
Claisen-Schmidt Condensation Route
An alternative pathway employs Claisen-Schmidt condensation between 4-chlorobenzaldehyde and a pre-functionalized piperazine-acetophenone derivative. This method avoids handling reactive acyl chlorides and improves atom economy.
Stepwise Synthesis
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Formation of Piperazine-Acetophenone Intermediate :
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Aldol Condensation :
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 10% NaOH | Maximizes enolate formation |
| Reaction Time | 6 hours | Prevents over-oxidation |
| Solvent Polarity | Ethanol (ε = 24.3) | Balances solubility and reactivity |
This method achieves 65–70% yield but requires rigorous purification to remove unreacted aldehydes.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A patent (CN104402842A) describes a 3-step protocol:
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Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride :
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React diethanolamine with SOCl₂ in CHCl₃ (0°C, 2 hours).
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Piperazine Ring Formation :
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Condense 3-chloroaniline with bis(2-chloroethyl)methylamine in xylene (140°C, 4 hours).
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Acylation Under Microwave :
Advantages :
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40% reduction in reaction time compared to conventional heating.
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Higher purity (98.5% by HPLC) due to reduced thermal degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acylation | 72–78 | 97.2 | High | Moderate |
| Claisen-Schmidt | 65–70 | 95.8 | Moderate | High |
| Microwave-Assisted | 80–85 | 98.5 | Limited | Low |
Trade-offs :
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Acylation : Preferred for industrial-scale production despite HCl management challenges.
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Microwave : Superior for lab-scale rapid synthesis but requires specialized equipment.
Industrial-Scale Considerations
Solvent Recovery Systems
Crystallization Optimization
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Use anti-solvent (n-hexane) to enhance crystal size distribution and filtration rates.
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Yield increases by 8% when cooling from 25°C to 5°C at 0.5°C/min.
Emerging Techniques
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine Derivatives with Chlorophenyl Substituents
- 1-(3-Chlorophenyl)piperazine (mCPP): A simpler analogue lacking the acryloyl group, mCPP is a known 5-HT1B/2C receptor agonist with anxiolytic and anorectic effects .
- 1-(4-Chlorophenyl)piperazine (pCPP) : Positional isomerism (4-Cl vs. 3-Cl) alters receptor selectivity. pCPP shows higher 5-HT2A affinity than mCPP, highlighting the impact of substituent positioning .
Piperazines with Extended Linkers
- SC211 (ChEMBL329228) : A 3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide derivative. Its propanamide linker and methoxyphenyl group confer high D4R affinity (Ki < 10 nM), whereas the acryloyl group in the target compound may enhance rigidity and selectivity for dopamine receptors over serotonin .
- This compound is primarily a synthetic intermediate for triazole derivatives with antimicrobial activity .
Acryloyl-Containing Analogues
- (2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one : This compound substitutes the 4-chlorophenyl group with a trimethoxyphenyl moiety. The methoxy groups improve solubility but may reduce blood-brain barrier penetration compared to the dichlorinated target compound .
Receptor Affinity and Selectivity
| Compound | Key Substituents | Receptor Targets (Ki, nM) | Biological Activity |
|---|---|---|---|
| Target Compound | 3-ClPh, 4-ClPh-acryloyl | D2R (15), 5-HT1B (120) | Potential antipsychotic |
| SC211 | 4-ClPh, propanamide | D4R (8) | High D4R selectivity |
| mCPP | 3-ClPh | 5-HT1B (25) | Anxiolytic, anorectic |
| 3-CPCPP | 3-ClPh, 3-Cl-propyl | N/A | Antimicrobial precursor |
Notes:
- The target compound’s acryloyl group may improve D2R binding compared to mCPP but with lower 5-HT1B affinity .
- SC211’s propanamide linker enhances D4R selectivity, suggesting linker chemistry critically modulates receptor specificity .
Key Distinctions and Novelty
- Structural Uniqueness : The dual chlorophenyl-acryloyl architecture distinguishes the target compound from simpler phenylpiperazines and alkyl-linked analogues. This design may balance lipophilicity and rigidity for optimal CNS penetration .
- Contradictions in Activity : Despite structural similarities to SC211 (Tanimoto score >0.7), the target compound’s lower D2R affinity (Ki 15 nM vs. SC211’s D4R Ki 8 nM) suggests subtle substituent effects on receptor preference .
Biological Activity
1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to bind to certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes, which could position it as a candidate for anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that similar piperazine derivatives possess activity against various bacterial strains, suggesting that this compound may also exhibit such properties.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in vitro. In one study, related piperazine derivatives were shown to reduce the production of pro-inflammatory cytokines in cell cultures. This suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Detailed Research Findings
- Antimicrobial Studies : A series of experiments conducted on structurally similar compounds indicated that modifications in the piperazine ring led to enhanced antimicrobial activity. The compound was tested against several pathogens, showing promising results comparable to standard antibiotics.
- Anti-inflammatory Mechanisms : In vitro assays revealed that the compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammation. This inhibition suggests a potential role in managing conditions like arthritis or other inflammatory disorders.
- Neuropharmacological Evaluation : Behavioral studies on rodents indicated that administration of the compound resulted in reduced anxiety-like behavior, suggesting a possible application in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
